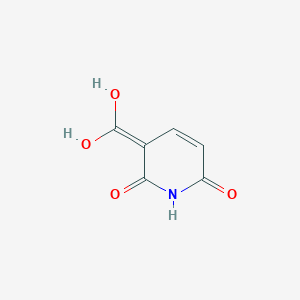

2,6-Dihydroxynicotinic acid

Vue d'ensemble

Description

2,6-Dihydroxynicotinic acid is a member of pyridines . It derives from a nicotinic acid and is a conjugate acid of a 2,6-dihydroxynicotinate . It is primarily used for research and development purposes .

Molecular Structure Analysis

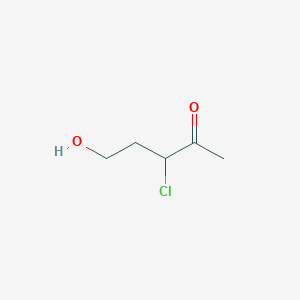

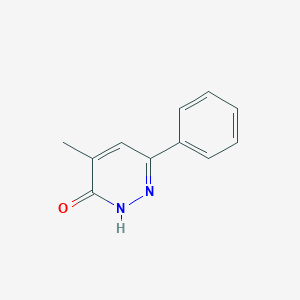

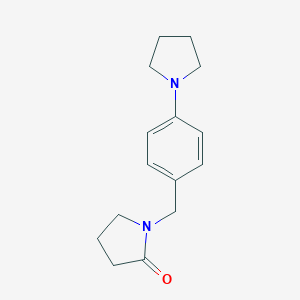

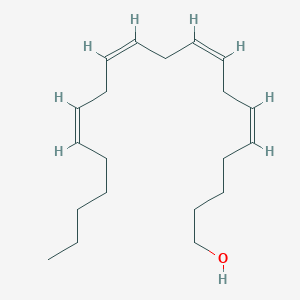

The molecular formula of 2,6-Dihydroxynicotinic acid is C6H5NO4 . Its InChI representation isInChI=1S/C6H5NO4/c8-4-2-1-3 (6 (10)11)5 (9)7-4/h1-2H, (H,10,11) (H2,7,8,9) . The SMILES representation is OC (=O)c1ccc (O)nc1O . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dihydroxynicotinic acid include a molecular weight of 155.11 . The boiling point is 374.6°C at 760 mmHg . No data is available for its physical state, color, odor, melting point, or flammability .Applications De Recherche Scientifique

Enzymatic Hydroxylation Processes :

- Hirschberg and Ensign (1971) reported that enzymes hydroxylate nicotinic acid to 2,6-dihydroxynicotinic acid using water as the oxygen source. Molecular oxygen acts as an electron acceptor in this process (Hirschberg & Ensign, 1971).

- A similar study by the same authors described the purification and properties of these enzymes, revealing their complex structure and significant iron and flavine content (Hirschberg & Ensign, 1971).

Biotechnological Applications :

- Nakano et al. (1999) explored 6-Hydroxynicotinate 3-monooxygenase, a key enzyme in the synthesis of 2,5-dihydroxypyridine, which is used in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).

- Kulla (1991) discussed the industrial application of enzymatic hydroxylations, mentioning the use of 6-Hydroxynicotinic acid, a precursor to 2,6-Dihydroxynicotinic acid, in organic intermediates and fine chemicals production (Kulla, 1991).

Pharmacological and Medical Research :

- Meszaros et al. (2011) focused on 6-Hydrazinonicotinic acid (HYNIC), a derivative of 2,6-Dihydroxynicotinic acid, as a bifunctional chelator for technetium in radiolabelling, highlighting its importance in medical imaging (Meszaros et al., 2011).

Environmental and Microbial Studies :

- Tibbles et al. (1989) investigated bacteria using 5-chloro-2-hydroxynicotinic acid as a carbon source, with 5-chloro-2,6-dihydroxynicotinic acid being the first metabolite in the degradation pathway, indicating its role in microbial metabolism (Tibbles et al., 1989).

Safety And Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 2,6-Dihydroxynicotinic acid . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Orientations Futures

One of the future directions for 2,6-Dihydroxynicotinic acid could be its use in agriculture as a potential inducer of plants’ natural immune system . This is based on the strategy of activating the plant’s natural defenses using suitable substances (elicitors), which makes them resistant to infections even before the first symptoms appear .

Propriétés

IUPAC Name |

2-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCZQNUHGOYVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474642 | |

| Record name | 3-(Dihydroxymethylidene)pyridine-2,6(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dihydroxynicotinic acid | |

CAS RN |

10357-91-2 | |

| Record name | 2,6-Dihydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10357-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dihydroxymethylidene)pyridine-2,6(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

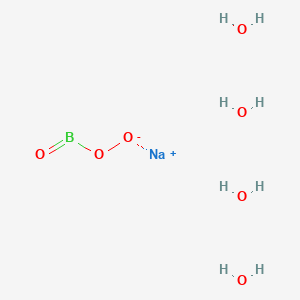

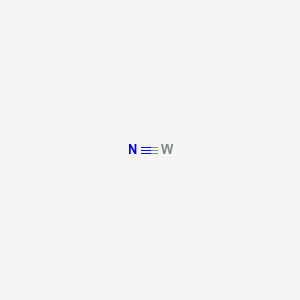

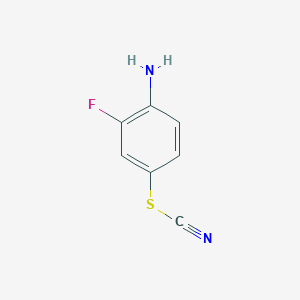

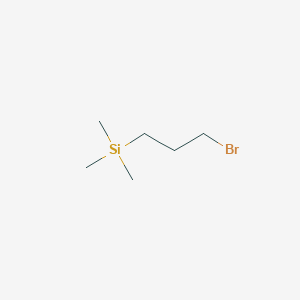

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

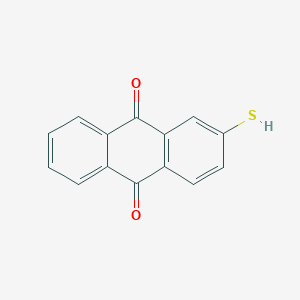

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.